molecular formula C10H9NO3 B14592876 4-(3-Ethoxyfuran-2-yl)-4-oxobut-2-enenitrile CAS No. 61621-39-4

4-(3-Ethoxyfuran-2-yl)-4-oxobut-2-enenitrile

Katalognummer: B14592876
CAS-Nummer: 61621-39-4
Molekulargewicht: 191.18 g/mol
InChI-Schlüssel: WJLPNDDSPCYYRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Ethoxyfuran-2-yl)-4-oxobut-2-enenitrile is an organic compound that features a furan ring substituted with an ethoxy group and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxyfuran-2-yl)-4-oxobut-2-enenitrile typically involves the reaction of ethoxyfuran with a suitable nitrile precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Detailed synthetic routes and reaction conditions are often optimized based on the specific requirements of the desired application.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Ethoxyfuran-2-yl)-4-oxobut-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxy and nitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

4-(3-Ethoxyfuran-2-yl)-4-oxobut-2-enenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(3-Ethoxyfuran-2-yl)-4-oxobut-2-enenitrile involves its interaction with molecular targets and pathways within a given system The compound may act by binding to specific receptors or enzymes, thereby modulating their activity

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-(3-Ethoxyfuran-2-yl)-4-oxobut-2-enenitrile include other furan derivatives with different substituents, such as:

  • 4-(3-Methoxyfuran-2-yl)-4-oxobut-2-enenitrile
  • 4-(3-Propoxyfuran-2-yl)-4-oxobut-2-enenitrile

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for particular applications that other similar compounds may not fulfill.

Eigenschaften

CAS-Nummer

61621-39-4

Molekularformel

C10H9NO3

Molekulargewicht

191.18 g/mol

IUPAC-Name

4-(3-ethoxyfuran-2-yl)-4-oxobut-2-enenitrile

InChI

InChI=1S/C10H9NO3/c1-2-13-9-5-7-14-10(9)8(12)4-3-6-11/h3-5,7H,2H2,1H3

InChI-Schlüssel

WJLPNDDSPCYYRX-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(OC=C1)C(=O)C=CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.